molecular formula C13H20N2O4S B5488223 N-(1-methoxypropan-2-yl)-4-[methyl(methylsulfonyl)amino]benzamide

N-(1-methoxypropan-2-yl)-4-[methyl(methylsulfonyl)amino]benzamide

Cat. No.: B5488223
M. Wt: 300.38 g/mol
InChI Key: IFIRBRPIWCEQNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methoxypropan-2-yl)-4-[methyl(methylsulfonyl)amino]benzamide is an organic compound with a complex structure It is characterized by the presence of a methoxypropan-2-yl group, a methylsulfonyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-4-[methyl(methylsulfonyl)amino]benzamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as N-(1-methoxypropan-2-yl)aniline. This intermediate can be synthesized through the reaction of 1-methoxypropan-2-ol with aniline under specific conditions .

This can be achieved by reacting the intermediate with methylsulfonyl chloride in the presence of a base, such as triethylamine, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)-4-[methyl(methylsulfonyl)amino]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(1-methoxypropan-2-yl)-4-[methyl(methylsulfonyl)amino]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-4-[methyl(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methoxypropan-2-yl)-4-[methyl(methylsulfonyl)amino]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-methoxypropan-2-yl)-4-[methyl(methylsulfonyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-10(9-19-3)14-13(16)11-5-7-12(8-6-11)15(2)20(4,17)18/h5-8,10H,9H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIRBRPIWCEQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.